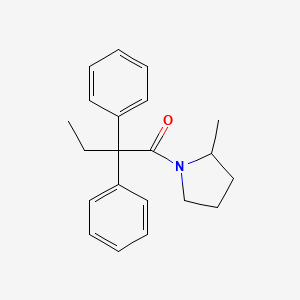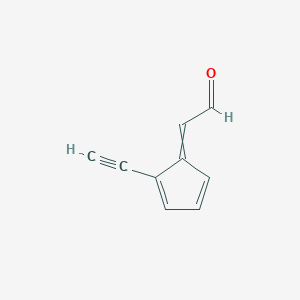
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is an organic compound with the molecular formula C9H6O It is characterized by the presence of an ethynyl group attached to a cyclopentadienylidene ring, which is further connected to an ethenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol typically involves the reaction of cyclopentadienylidene intermediates with ethynyl-containing reagents under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynyl-cyclopentadienylidene bond. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 25°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, ethyl derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Cyclopentadien-1-ylidene)ethyl: Similar structure but lacks the ethynyl group, resulting in different chemical properties and reactivity.
2,4-Cyclopentadien-1-ylidene methanone: Contains a methanone group instead of the ethenol group, leading to different reactivity and applications.
Uniqueness
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is unique due to the presence of both the ethynyl and ethenol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C9H6O |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-(2-ethynylcyclopenta-2,4-dien-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H6O/c1-2-8-4-3-5-9(8)6-7-10/h1,3-7H |
InChI Key |
KXYFNVDWQRUBKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC1=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


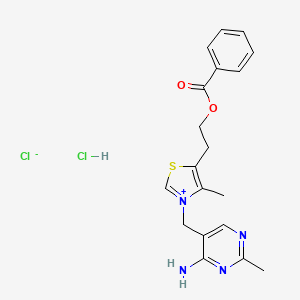
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
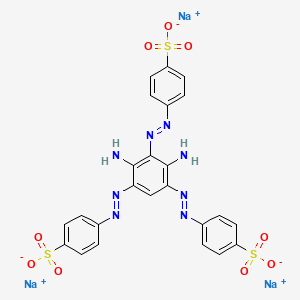
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
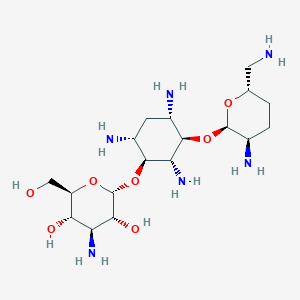
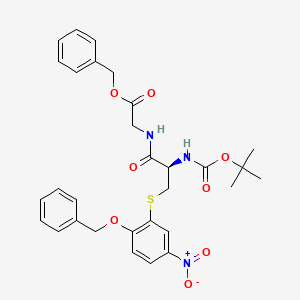
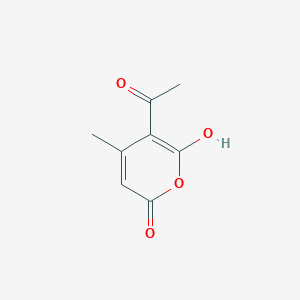

![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)


